Molecular Weight and Protecting-Group Strategy: Acetyl vs. BOC vs. Free Amine Analogs
5-(3-Acetylaminophenyl)-3-cyanophenol (MW 252.27) occupies an intermediate molecular weight and steric profile between the free amine analog 5-(3-aminophenyl)-3-cyanophenol (MW 210.23) and the BOC-protected analog 5-(3-BOC-aminophenyl)-3-cyanophenol (MW 310.3) . The acetyl group provides metabolic stability superior to the free amine while avoiding the substantial steric bulk and acid-lability of the BOC group that can interfere with target engagement [1]. SAR studies on the CYM51010 opioid receptor heterodimer agonist series demonstrated that the acetylaminophenyl substituent at the para-position is essential for activity, and substitution of the acetylamino group with trifluoroacetylamino altered selectivity profiles, confirming the functional significance of this specific protecting group [1].
| Evidence Dimension | Molecular weight and protecting group steric/electronic profile |
|---|---|
| Target Compound Data | MW 252.27 g/mol; acetyl protecting group (MW increment +42 Da vs. free amine); H-bond acceptor count: 3; H-bond donor count: 2 |
| Comparator Or Baseline | Free amine analog (CAS 1261900-78-0): MW 210.23 g/mol; HBD count: 2 primary amine protons + 1 phenol OH = 3 HBD; BOC analog (CAS 1261942-97-5): MW 310.3 g/mol; added tert-butyl steric bulk |
| Quantified Difference | MW difference: +42 Da vs. free amine; −58 Da vs. BOC analog. The acetyl group eliminates the basicity (pKa ~4.6 for anilinium) and nucleophilicity of the free amine while adding only ~42 Da mass. |
| Conditions | Calculated molecular properties based on structural formula; protecting group comparison from synthetic chemistry standards |
Why This Matters
The acetyl protecting group balances molecular weight efficiency with metabolic stability, avoiding the excessive steric bulk of BOC protection that has been shown to abolish target activity in closely related opioid receptor heterodimer agonist scaffolds.
- [1] Yamada M, et al. SAR Study of CYM51010, µ–δ Opioid Receptor Heterodimer Agonist. Chem Pharm Bull. 2024;72(7):711-730. View Source
